Isothiazolo[3,4-b]pyridin-3-amine
Overview
Description
Isothiazolo[3,4-b]pyridin-3-amine is a heteroaromatic compound that belongs to the class of isothiazolopyridines.
Biochemical Analysis
Biochemical Properties
Isothiazolo[3,4-b]pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin G-associated kinase (GAK). This kinase is involved in various cellular processes, including clathrin-mediated endocytosis and protein trafficking within the trans-Golgi network . The compound interacts with GAK by binding to its active site, thereby inhibiting its activity. This interaction has been shown to have potential antiviral effects, particularly against the hepatitis C virus .
Cellular Effects
This compound influences various cellular processes, including cell proliferation, differentiation, and signaling pathways. The compound has been observed to affect cell signaling pathways such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, it impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like GAK. By binding to the active site of GAK, the compound inhibits its kinase activity, leading to downstream effects on cellular processes . This inhibition can result in the disruption of clathrin-mediated endocytosis and protein trafficking, ultimately affecting cell function and viability. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of GAK activity, leading to prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GAK activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall efficacy in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with its target biomolecules effectively, thereby modulating cellular processes and functions.
Preparation Methods
The synthesis of Isothiazolo[3,4-b]pyridin-3-amine typically involves a multi-step process starting from 2-aminonicotinonitrile. The key steps include:
Reaction with ammonia and hydrogen sulfide: to produce 2-aminothionicotinamide.
Oxidative cyclization: with hydrogen peroxide to form 3-aminoisothiazolo[3,4-b]pyridine.
Diazotization and reduction: with hypophosphorous acid to yield the final product.
Chemical Reactions Analysis
Isothiazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as hypophosphorous acid.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Isothiazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a GAK inhibitor, it interferes with the phosphorylation of adaptor protein complexes, thereby affecting clathrin-mediated endocytosis . This inhibition can disrupt the lifecycle of various viruses, making it a potential antiviral agent .
Comparison with Similar Compounds
Isothiazolo[3,4-b]pyridin-3-amine can be compared with other isothiazolopyridine derivatives, such as:
- Isothiazolo[4,3-b]pyridine
- Isothiazolo[5,4-b]pyridine
- 3-Methylisothiazolo[5,4-c]pyridine
These compounds share similar structural features but differ in their specific chemical properties and biological activities. For example, Isothiazolo[4,3-b]pyridine has been explored as a GAK inhibitor but with different efficacy and binding characteristics .
Properties
IUPAC Name |
[1,2]thiazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHHXMGQVKAHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195080 | |
Record name | Isothiazolo(3,4-b)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-06-8 | |
Record name | Isothiazolo[3,4-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42242-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazolo(3,4-b)pyridin-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042242068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42242-06-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothiazolo(3,4-b)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isothiazolo(3,4-b)pyridin-3-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W562JHP4TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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